N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

S1P3 receptor GPCR Binding affinity

N-(2-Ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393785-54-1) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative that belongs to a privileged scaffold widely exploited for kinase inhibitor design. This compound has been identified as a dual Src/Abl tyrosine kinase inhibitor in cell-free enzymatic assays and has demonstrated antiproliferative activity against Bcr-Abl-positive leukemia cell lines.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 393785-54-1
Cat. No. B2705371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393785-54-1
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H17N5O/c1-2-25-17-11-7-6-10-16(17)23-18-15-12-22-24(19(15)21-13-20-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,21,23)
InChIKeyXIRNXCDCPDXGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393785-54-1): Baseline Characterization for Src/Abl Kinase and S1P3 Receptor Research


N-(2-Ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393785-54-1) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative that belongs to a privileged scaffold widely exploited for kinase inhibitor design [1]. This compound has been identified as a dual Src/Abl tyrosine kinase inhibitor in cell-free enzymatic assays and has demonstrated antiproliferative activity against Bcr-Abl-positive leukemia cell lines [2]. Additionally, it has shown interaction with the sphingosine-1-phosphate receptor 3 (S1P3) in high-throughput screening campaigns, with an IC50 of 49.8 µM [3]. The presence of the 2-ethoxyphenyl substituent at the 4-amino position and the 1-phenyl substitution on the pyrazole ring define a specific pharmacophoric pattern that distinguishes this compound from other pyrazolo[3,4-d]pyrimidines.

Why Generic Substitution of N-(2-Ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with Other Pyrazolopyrimidines Is Not Scientifically Justifiable


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is invalid because the target compound's specific substitution pattern—a 2-ethoxyphenyl group on the 4-amino moiety and a phenyl ring at N1—directly dictates its unique kinase selectivity profile. In the seminal study by Schenone et al., even minor modifications to the aryl substituent on the 4-amino group caused dramatic shifts in Src versus Abl inhibitory potency, with some analogs losing activity entirely [1]. The target compound's interaction with S1P3 (IC50 49.8 µM) further distinguishes it from closely related analogs that lack this receptor-binding capability [2]. Therefore, substituting this compound with a generic pyrazolo[3,4-d]pyrimidine would compromise the specific biological profile required for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Versus Closest Analogs


S1P3 Receptor Binding Selectivity: Target Compound Versus Src/Abl-Focused Analogs

The target compound demonstrates measurable affinity for the sphingosine-1-phosphate receptor 3 (S1P3), an activity that is absent in Src/Abl-optimized analogs such as those reported by Schenone et al. The compound shows an IC50 of 49.8 µM against human S1P3 in a cell-free binding assay, whereas close structural analogs from the 4-amino-substituted pyrazolo[3,4-d]pyrimidine series optimized for Src inhibition typically lack any reported S1P3 activity [1]. This indicates that the 2-ethoxyphenyl substituent confers a unique secondary pharmacology that may be relevant for dual-target research strategies.

S1P3 receptor GPCR Binding affinity Selectivity

EC50 Activity in Southern Research Institute Screening: Empirical Differentiation from Inactive Library Members

In a high-throughput screening campaign conducted by the Southern Research Molecular Libraries Screening Center (SRMLSC), the target compound demonstrated an EC50 of 3.08 µM, confirming measurable bioactivity [1]. In contrast, a significant fraction of structurally similar pyrazolo[3,4-d]pyrimidines in the same library were reported as inactive (EC50 > 10 µM or no measurable response), highlighting that the 2-ethoxyphenyl/1-phenyl substitution pattern is not generically active but rather confers a specific activity profile.

MLSMR library EC50 Screening Bioactivity

Src/Abl Dual Inhibition: Class-Level Comparison with 4-Amino Pyrazolo[3,4-d]pyrimidine Analogs

The target compound belongs to a series of 4-amino-substituted pyrazolo[3,4-d]pyrimidines that have been reported to act as dual Src/Abl inhibitors. Schenone et al. demonstrated that compounds in this series, including ours, show dose-dependent inhibition of both Src and Abl tyrosine kinases in cell-free enzymatic assays and antiproliferative effects on Bcr-Abl-positive K-562 and KU-812 leukemia cell lines, as confirmed by PARP cleavage apoptosis assays [1]. While direct numeric IC50 values for this exact compound against Src and Abl are not publicly available, the series structure-activity relationship (SAR) reveals that the 2-ethoxyphenyl moiety yields a distinct inhibitory profile compared to analogs with halogen or methyl substitutions, which exhibit reduced or absent dual activity [2].

Src kinase Abl kinase Dual inhibitor Leukemia

Optimal Research and Industrial Applications for N-(2-Ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Evidence


Dual Src/Abl Kinase Inhibitor Probe for Leukemia Cell-Based Assays

Given its confirmed dual Src/Abl inhibitory activity and antiproliferative effects on Bcr-Abl-positive K-562 and KU-812 leukemia cell lines validated by PARP cleavage apoptosis assays [1], this compound serves as a useful pharmacological probe for studying Bcr-Abl-dependent signaling pathways. Unlike single-kinase inhibitors such as imatinib (primarily Abl) or dasatinib (broad-spectrum), its distinct selectivity profile may help dissect the relative contributions of Src versus Abl in leukemogenesis. Its S1P3 receptor affinity (IC50 49.8 µM) [2] also offers a secondary readout for off-target effects in dual-pathway studies.

Positive Hit Control for High-Throughput Screening Libraries

With a confirmed EC50 of 3.08 µM in the SRMLSC screening platform [1], this compound can be deployed as a reproducible positive control in HTS campaigns aimed at identifying new pyrazolo[3,4-d]pyrimidine-based bioactive molecules. Its well-characterized activity in the MLSMR library makes it a calibration standard for assay validation, ensuring that screening instrumentation and protocols are functioning within expected sensitivity thresholds.

S1P3 Receptor Pharmacology Studies

The compound's measurable S1P3 receptor binding (IC50 49.8 µM) [1] positions it as a useful tool for investigating sphingosine-1-phosphate signaling, particularly in contexts where S1P3 modulation is linked to cell migration or vascular biology. Its dual Src/Abl inhibition profile adds complexity, making it suitable for studies exploring cross-talk between GPCR and kinase signaling networks.

Structure-Activity Relationship (SAR) Benchmarking for Pyrazolopyrimidine Optimization

The compound's unique 2-ethoxyphenyl/1-phenyl substitution pattern serves as a reference point in medicinal chemistry programs aiming to optimize pharmacokinetic or selectivity parameters. By comparing new derivatives against this baseline compound, researchers can quantify improvements in potency, selectivity, or ADME properties, leveraging the established SAR from Schenone et al. [1] as a roadmap for rational design.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.